3-(3-Hydroxypropyl)indolin-2-one
Overview
Description
3-(3-Hydroxypropyl)indolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a hydroxypropyl group attached to the indolinone core, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(3-Hydroxypropyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
3-(3-Hydroxypropyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The indolinone core can be reduced to form indoline derivatives.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Hydroxypropyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indolinone derivatives.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The hydroxypropyl group can enhance its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
3-(3-Hydroxypropyl)indolin-2-one can be compared with other similar compounds, such as:
3-Hydroxyindolin-2-one: Lacks the hydroxypropyl group, which may result in different biological activities.
3-(3-Hydroxyphenyl)indolin-2-one: Features a hydroxyphenyl group instead of a hydroxypropyl group, leading to variations in chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGZXMPNBPPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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